Sulfisoxazole - 127-69-5

Sulfisoxazole

Catalog Number: EVT-282744
CAS Number: 127-69-5
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992)
Sulfisoxazole is a sulfonamide antibacterial with an oxazole substituent. It has antibiotic activity against a wide range of gram-negative and gram-positive organisms. It has a role as an antibacterial drug and a drug allergen. It is a member of isoxazoles, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
A short-acting sulfonamide antibacterial with activity against a wide range of gram- negative and gram-positive organisms.
Sulfisoxazole is a Sulfonamide Antimicrobial.
Sulfisoxazole is a broad-spectrum, short-acting sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfisoxazole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
See also: Sulfisoxazole Acetyl (is active moiety of); Phenazopyridine hydrochloride; sulfisoxazole (component of).
Future Directions
  • Exploring Novel Therapeutic Applications: Given its antitumor and anti-metastatic effects observed in pre-clinical studies, further investigation into the therapeutic potential of sulfisoxazole for cancer and cancer-associated cachexia is warranted [].

N4-Acetyl Sulfisoxazole

  • Compound Description: N4-Acetyl Sulfisoxazole is a major metabolite of Sulfisoxazole formed through acetylation. It generally exhibits lower antimicrobial activity compared to Sulfisoxazole. Studies have investigated its pharmacokinetics in various contexts, including renal transplant patients [], where it is found to have decreased renal clearance but similar metabolic clearance compared to healthy individuals.

Sulfathiazole

  • Compound Description: Sulfathiazole is a sulfonamide antibacterial drug, structurally similar to Sulfisoxazole. It exhibits in vitro tuberculostatic activity []. Notably, both Sulfathiazole and Sulfisoxazole demonstrate the ability to hinder the emergence of resistance to Streptomycin and Isoniazid in vitro [].

3,4-Dimethyl-5-Sulfanilamide-Isoxazole

    Sulfadiazine

    • Compound Description: Sulfadiazine is a sulfonamide antibacterial drug known for its effectiveness in treating bacterial infections. In experimental plague models in mice, it has shown superior prophylactic efficacy compared to Sulfisoxazole and other related compounds like Chloramphenicol and Thiocymetin [].

    Acetic Acid

    • Compound Description: Acetic Acid is a simple organic acid and a byproduct of the hydrolysis of Acetyl Sulfisoxazole []. While not an antibacterial agent, its presence can influence the accuracy of certain analytical methods used to quantify Acetyl Sulfisoxazole.

    N1,N4-Diacetyl Sulfisoxazole

    • Compound Description: N1,N4-Diacetyl Sulfisoxazole is a diacetylated metabolite of Sulfisoxazole. It is considered a manufacturing impurity and is typically present in small quantities. Analytical techniques, such as HPLC, are used to monitor its levels [].
    • Compound Description: Benzoate, similar to Sulfisoxazole, can displace bilirubin from albumin, leading to an increase in unbound bilirubin (UB) levels []. This displacement phenomenon is particularly concerning in newborns, where elevated UB is associated with an increased risk of kernicterus, a severe neurological disorder.
    Source and Classification

    Sulfisoxazole is classified as a synthetic antimicrobial agent and falls under the category of sulfonamides. It is derived from sulfanilamide, which was one of the first antibiotics discovered. The compound was developed to enhance the efficacy and reduce toxicity compared to earlier sulfonamides. Sulfisoxazole is often used in combination with other antibiotics for synergistic effects against various bacterial pathogens.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of sulfisoxazole typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 5-amino-3-isoxazole. This reaction can be performed under controlled conditions to yield sulfisoxazole in high purity.

    1. Preparation of Sulfonyl Chloride: 4-acetylaminobenzenesulfonyl chloride is synthesized by reacting 4-acetylaminobenzenesulfonic acid with thionyl chloride.
    2. Condensation Reaction: The sulfonyl chloride reacts with 5-amino-3-isoxazole in an organic solvent, usually under an inert atmosphere, to prevent hydrolysis.
    3. Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity level.

    The process emphasizes green chemistry principles by minimizing waste and using non-toxic solvents where possible .

    Molecular Structure Analysis

    Data

    • Molecular Weight: 253.30 g/mol
    • Melting Point: Approximately 164–166 °C
    • Solubility: Soluble in water and organic solvents like ethanol and methanol.
    Chemical Reactions Analysis

    Reactions and Technical Details

    Sulfisoxazole undergoes various chemical reactions that are critical for its activity:

    1. Acid-Base Reactions: As a weak acid, sulfisoxazole can form salts with bases, which may enhance its solubility.
    2. Hydrolysis: In aqueous environments, sulfisoxazole can hydrolyze, which may affect its stability.
    3. Metabolic Reactions: In biological systems, sulfisoxazole is metabolized primarily in the liver, leading to various metabolites that may exhibit antibacterial activity.

    The compound's reactivity profile allows it to interact with bacterial enzymes involved in folic acid synthesis, thereby inhibiting bacterial growth .

    Mechanism of Action

    Process and Data

    Sulfisoxazole exerts its antibacterial effects by mimicking para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria. The mechanism can be summarized as follows:

    1. Inhibition of Dihydropteroate Synthase: Sulfisoxazole competes with PABA for binding to dihydropteroate synthase, an enzyme crucial for folate synthesis.
    2. Disruption of Folate Production: By inhibiting this enzyme, sulfisoxazole effectively reduces folate levels in bacteria, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.

    This mechanism highlights the importance of sulfisoxazole in treating infections caused by susceptible organisms .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White crystalline powder.
    • Odor: Odorless.
    • Stability: Stable under normal conditions but sensitive to light and moisture.

    Chemical Properties

    • pH Range: The pH of sulfisoxazole solutions typically ranges from 5 to 7.
    • Reactivity: Reacts with strong acids and bases; sensitive to hydrolysis under alkaline conditions.

    These properties are significant for formulation development and storage conditions .

    Applications

    Scientific Uses

    Sulfisoxazole has several applications in medicine:

    1. Antibacterial Treatment: Used primarily for urinary tract infections, respiratory tract infections, and other bacterial infections.
    2. Combination Therapy: Often combined with other antibiotics for enhanced efficacy against resistant strains.
    3. Research Applications: Utilized in studies exploring antimicrobial resistance mechanisms and drug interactions.

    In addition to its clinical uses, sulfisoxazole serves as a model compound in pharmacological research aimed at developing new antibiotics .

    Historical Development and Regulatory Milestones

    Discovery and Initial Synthesis Pathways

    Sulfisoxazole emerged from the groundbreaking era of sulfonamide antibiotics, initiated by Gerhard Domagk’s 1935 discovery of sulfanilamide’s antibacterial properties [1]. As a structural derivative, sulfisoxazole (N'-(3,4-dimethyl-5-isoxazolyl)sulfanilamide) was engineered to enhance solubility and bioavailability compared to early sulfonamides like sulfadiazine [4]. Its synthesis pathway involved coupling sulfanilamide with 3,4-dimethyl-5-isoxazolyl amine, yielding a compound with superior pharmacokinetics and reduced renal crystallization risk [6]. This innovation addressed critical limitations of first-generation sulfonamides, positioning sulfisoxazole as a safer alternative for urinary tract infections [4].

    Table 1: Evolution of Early Sulfonamide Antibiotics

    CompoundYear IntroducedKey Chemical ModificationPrimary Advancement
    Prontosil (Prodrug)1935Azo dye conjugated to sulfanilamideFirst systemic antibacterial agent
    Sulfanilamide1936Parent sulfonamide structureActive metabolite of Prontosil
    Sulfadiazine1941Pyrimidine ring substitutionEnhanced CSF penetration
    Sulfisoxazole19535-isoxazolyl substitutionImproved solubility; reduced crystalluria

    FDA Approval Timeline and Early Clinical Applications

    Sulfisoxazole received FDA approval on December 4, 1953, following accelerated clinical evaluations during the antibiotic discovery "Golden Age" (1943–1962) [5] [6]. Its development window—spanning from discovery to clinical use—was notably shorter than contemporaneous antibiotics like polymyxins (discovered 1947, approved 1955) due to:

    • Urgent Therapeutic Need: Rapid adoption for meningococcal meningitis and chancroid infections pre-penicillin alternatives [4] [6].
    • Broad-Spectrum Efficacy: Demonstrated activity against Chlamydia trachomatis (trachoma, inclusion conjunctivitis) and Gram-negative urinary pathogens [4].
    • Formulation Versatility: Early development of acetyl ester prodrug (sulfisoxazole acetyl) improved palatability for pediatric suspensions [6].

    Clinical resistance emerged within 5 years (1958), aligning with the median resistance window for 1940s–1950s antibiotics [5]. Despite resistance, sulfisoxazole remained first-line for uncomplicated UTIs until the 1980s and was repurposed for toxoplasmosis and nocardiosis in combinatorial regimens [4] [6].

    Table 2: Initial FDA-Approved Indications for Sulfisoxazole (1953) [4] [6]

    Indication CategorySpecific InfectionsTherapeutic Role
    Urinary Tract InfectionsAcute cystitis, pyelonephritisPrimary monotherapy
    Sexually Transmitted InfectionsChancroid, inclusion conjunctivitisAdjuvant to tetracyclines
    Ocular InfectionsTrachomaSystemic adjunct to topical sulfonamides
    Systemic Bacterial InfectionsMeningococcal meningitis, Nocardia spp.Combination therapy with penicillin
    Parasitic InfectionsToxoplasmosis, malaria (with pyrimethamine)Synergistic antifolate agent

    Evolution of Regulatory Classifications and Global Adoption

    Post-approval regulatory oversight of sulfisoxazole evolved through three transformative phases:

    US Regulatory Landmarks

    • 1938 Food, Drug, and Cosmetic Act: Mandated safety verification pre-approval, triggered by elixir sulfanilamide deaths [3] [7]. Sulfisoxazole’s non-toxic formulation complied with new manufacturing standards.
    • 1962 Kefauver-Harris Amendments: Required proof of efficacy, leading to systematic review of sulfisoxazole’s indications. Studies confirmed utility in otitis media prophylaxis and chlamydia [3] [6].
    • Patent Expiry (1960s): Genericization expanded global access but reduced commercial incentives for new formulations [6].

    International Harmonization

    • European Medicines Agency (EMA): Approved sulfisoxazole via national procedures (e.g., Germany’s BfArM, UK’s MHRA) under Directive 65/65/EEC (1965), which mandated authorization for market entry [3].
    • WHO Essential Medicines List: Included sulfisoxazole for trachoma until replaced by azithromycin in 1998, reflecting shifting resistance patterns [4].
    • Post-Thalidomide Vigilance: Adverse event reporting systems (e.g., UK Yellow Card Scheme) monitored hematological risks, though no withdrawals resulted [3].

    Table 3: Regulatory Agencies Governing Sulfisoxazole

    RegionRegulatory BodyKey Legislation/ImpactSulfisoxazole Status
    United StatesFDA (est. 1930)1962 Efficacy RequirementApproved (1953); genericized (1960s)
    European UnionNational Agencies (e.g., BfArM, MHRA)Directive 65/65/EEC (1965)Market authorization per member state
    InternationalWHOEssential Medicines Lists (1977–present)Listed for trachoma until 1998

    Compounds Mentioned

    Properties

    CAS Number

    127-69-5

    Product Name

    Sulfisoxazole

    IUPAC Name

    4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

    Molecular Formula

    C11H13N3O3S

    Molecular Weight

    267.31 g/mol

    InChI

    InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3

    InChI Key

    NHUHCSRWZMLRLA-UHFFFAOYSA-N

    SMILES

    CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

    Solubility

    40.1 [ug/mL] (The mean of the results at pH 7.4)
    less than 1 mg/mL at 72.5 °F (NTP, 1992)
    White to off-white, odorless, crystalline powder. Sol in alcohol; freely sol in water. /Diethanolamine salt/
    Soluble in alcohol
    SOL IN DIETHYL ETHER (1 IN 800); SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30)
    1 G IN ABOUT 6700 ML WATER; SOL IN DIL HYDROCHLORIC ACID; 1 G IN ABOUT 10 ML BOILING ALCOHOL
    In water, 300 mg/L at 37 °C, pH 4.5
    3.13e-01 g/L

    Synonyms

    Ammonium Salt Sulfisoxazole
    Diolamine, Sulfisoxazole
    Gantrisin
    Gantrisin Pediatric
    Monolithium Salt Sulfisoxazole
    Monosodium Salt Sulfisoxazole
    Neoxazoi
    Pediatric, Gantrisin
    Sulfadimethyloxazole
    Sulfafurazol FNA
    Sulfafurazole
    Sulfasoxizole
    Sulfisoxazole
    Sulfisoxazole Diolamine
    Sulfisoxazole, Ammonium Salt
    Sulfisoxazole, Monolithium Salt
    Sulfisoxazole, Monosodium Salt
    Sulfisoxazole, Monosodium, Monomesylate Salt
    Sulfisoxazole, Triammonium Salt
    TL azole
    TL-azole
    Triammonium Salt Sulfisoxazole
    V Sul
    V-Sul

    Canonical SMILES

    CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.